molecular formula C19H16KNO3 B5053916 potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate

potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate

Katalognummer B5053916
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: PAJOGLWANAIODM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate, also known as potassium channel opener, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to a class of compounds known as quinolinecarboxylates, which are known to have a wide range of biological activities.

Wirkmechanismus

The mechanism of action of potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate is not fully understood. However, it is believed to act by opening potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate channels in the cell membrane, which leads to the hyperpolarization of the cell and a decrease in the excitability of neurons. This effect is thought to underlie its anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
Potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, which suggests that it may have anti-inflammatory properties. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate in lab experiments is its well-established pharmacological properties. It has been extensively studied and its effects on various biological systems are well documented. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research on potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate. One area of research is the development of more potent and selective potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate channel openers that can be used as therapeutic agents. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, the potential use of this compound as an anti-inflammatory agent warrants further investigation.

Synthesemethoden

The synthesis of potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate is a complex process that involves several steps. The first step involves the preparation of 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid, which is then converted to the potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate salt by reacting it with potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate hydroxide. The final product is obtained by crystallization.

Wissenschaftliche Forschungsanwendungen

Potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological properties, including anticonvulsant, antihypertensive, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Eigenschaften

IUPAC Name

potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3.K/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3;/h4-10H,1-3H3,(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJOGLWANAIODM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.